molecular formula C14H19Cl3N2O B11987042 N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide

N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide

Katalognummer: B11987042
Molekulargewicht: 337.7 g/mol
InChI-Schlüssel: MUPLFFQULYFMNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide is a chemical compound with the molecular formula C14H19Cl3N2O and a molecular weight of 337.679 g/mol . This compound is known for its unique structure, which includes a butylamino group, a trichloroethyl group, and a methylbenzamide group. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with N-butylamine in the presence of a base such as triethylamine to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide involves its interaction with specific molecular targets. The butylamino group can form hydrogen bonds with target proteins, while the trichloroethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butylamino group allows for specific interactions with biological targets, making it valuable for research applications .

Eigenschaften

Molekularformel

C14H19Cl3N2O

Molekulargewicht

337.7 g/mol

IUPAC-Name

N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide

InChI

InChI=1S/C14H19Cl3N2O/c1-3-4-8-18-13(14(15,16)17)19-12(20)11-7-5-6-10(2)9-11/h5-7,9,13,18H,3-4,8H2,1-2H3,(H,19,20)

InChI-Schlüssel

MUPLFFQULYFMNT-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC(C(Cl)(Cl)Cl)NC(=O)C1=CC=CC(=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.